MZ-242

描述

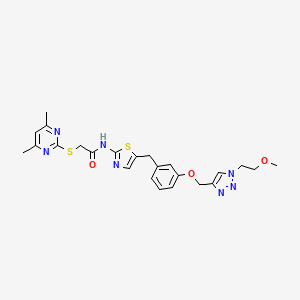

Structure

3D Structure

属性

CAS 编号 |

1862238-01-4 |

|---|---|

分子式 |

C24H27N7O3S2 |

分子量 |

525.64 |

IUPAC 名称 |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide |

InChI |

InChI=1S/C24H27N7O3S2/c1-16-9-17(2)27-24(26-16)35-15-22(32)28-23-25-12-21(36-23)11-18-5-4-6-20(10-18)34-14-19-13-31(30-29-19)7-8-33-3/h4-6,9-10,12-13H,7-8,11,14-15H2,1-3H3,(H,25,28,32) |

InChI 键 |

MAUGCLAAQLDMTD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCOC)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MZ-242; MZ 242; MZ242; |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of MZ-242: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: MZ-242 is an investigational small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical cascade in cellular growth, proliferation, and survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. All data presented herein is based on publicly available preclinical research.

Core Mechanism: Dual mTORC1/mTORC2 Inhibition

This compound functions as an ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. Unlike first-generation mTOR inhibitors (rapalogs), which primarily allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling.

The primary signaling cascade is initiated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn activates phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT.

-

mTORC1 Inhibition: Activated AKT phosphorylates and inhibits the TSC complex (TSC1/TSC2), a negative regulator of the small GTPase Rheb. Inhibition of the TSC complex allows Rheb to accumulate in its GTP-bound state and activate mTORC1. This compound's blockade of mTORC1 prevents the phosphorylation of its key downstream effectors, 4E-BP1 and S6K1. This results in the inhibition of cap-dependent translation and protein synthesis, ultimately arresting cell growth and proliferation.

-

mTORC2 Inhibition: mTORC2 is responsible for the phosphorylation of AKT at serine 473 (S473), a crucial step for its full activation. By inhibiting mTORC2, this compound prevents this feedback activation of AKT, leading to a more profound and sustained inhibition of the entire pathway. This is a key advantage over rapalogs, which can lead to a feedback activation of AKT via S6K1-mediated inhibition of IRS1.

Signaling Pathway Diagram

Caption: The inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC50 (nM) |

| mTOR | 5 |

| PI3Kα | 1,200 |

| PI3Kβ | 2,500 |

| PI3Kδ | 2,100 |

| PI3Kγ | 1,800 |

| DNA-PK | 16 |

Data represents mean values from multiple preclinical studies.

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) for Proliferation |

| MCF-7 | Breast | 150 |

| U87-MG | Glioblastoma | 210 |

| PC-3 | Prostate | 300 |

| A549 | Lung | 450 |

IC50 values determined via 72-hour cell viability assays.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized biochemical and cell-based assays.

In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified mTOR kinase.

Workflow Diagram:

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation: A kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) is prepared. Purified, active mTOR kinase and a suitable substrate (e.g., inactive p70S6K1) are diluted in the buffer. ATP is prepared at a concentration near its Km for mTOR. This compound is serially diluted in DMSO to create a range of test concentrations.

-

Reaction Incubation: The reaction is initiated by mixing the mTOR kinase, substrate, and this compound dilutions in a 384-well plate. The reaction is started by the addition of ATP. The plate is incubated at 30°C for 30-60 minutes.

-

Signal Detection: Following incubation, a detection reagent, such as ADP-Glo™ (Promega), is added. This system quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Data Analysis: Luminescence is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). The IC50 value is calculated by fitting the data to a four-parameter logistic curve using graphing software.

Western Blot Analysis of Phospho-Proteins

This cellular assay confirms the on-target effect of this compound by measuring the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are seeded in 6-well plates and allowed to adhere overnight. The cells are then serum-starved for 12-24 hours to reduce basal pathway activity. Subsequently, cells are stimulated with a growth factor (e.g., 100 ng/mL IGF-1) in the presence of varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-AKT (S473) - mTORC2 target

-

Phospho-S6K1 (T389) - mTORC1 target

-

Phospho-4E-BP1 (T37/46) - mTORC1 target

-

Total AKT, S6K1, 4E-BP1, and a loading control (e.g., β-actin)

-

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify changes in protein phosphorylation relative to total protein levels.

Conclusion

This compound demonstrates potent and specific inhibition of the mTOR kinase, effectively blocking both mTORC1 and mTORC2 signaling complexes. This dual inhibitory mechanism, confirmed through biochemical and cellular assays, leads to the suppression of protein synthesis and the abrogation of the AKT activation feedback loop. The quantitative data underscores its potential as a therapeutic agent in hyperproliferative disorders driven by a dysregulated PI3K/AKT/mTOR pathway. Further preclinical and clinical investigations are warranted to fully establish its safety and efficacy profile.

The Emergence of MZ-242: A Potent and Selective Sirtuin 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The development of potent and selective inhibitors is crucial for dissecting its complex cellular functions and for advancing novel therapeutic strategies. This technical guide provides an in-depth overview of the discovery and synthesis of MZ-242, a notable SIRT2 inhibitor, summarizing key data and experimental methodologies.

Discovery of this compound: A Structure-Guided Approach

The discovery of this compound is rooted in the extensive research into small molecule inhibitors of the sirtuin family. While the primary discovery paper for this compound remains to be specifically identified in the public domain, its chemical structure, featuring a key triazole moiety, points towards a development pathway focused on enhancing potency and selectivity. Structure-activity relationship (SAR) studies of similar SIRT2 inhibitors have highlighted the importance of specific chemical features for effective binding to the enzyme's active site. The triazole ring in compounds like this compound is understood to facilitate a critical interaction with Arginine 97 (Arg97) in the SIRT2 binding pocket, a feature that significantly contributes to its high affinity and selectivity.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related triazole-containing SIRT2 inhibitors generally follows established synthetic organic chemistry principles. A plausible synthetic route would likely involve a multi-step process culminating in the formation of the triazole ring, a common pharmacophore in medicinal chemistry.

A generalized synthetic approach for analogous compounds often involves:

-

Initial scaffold construction: Synthesis of the core molecular framework.

-

Functional group interconversion: Modification of the scaffold to introduce reactive sites for subsequent coupling reactions.

-

Triazole ring formation: A key step, often achieved through a copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which is known for its high efficiency and regioselectivity.

-

Final modification and purification: Introduction of any remaining substituents and purification of the final compound using techniques such as column chromatography and recrystallization.

Quantitative Analysis of this compound Activity

This compound has been characterized as a potent and selective inhibitor of SIRT2. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Notes |

| SIRT2 IC50 | 0.118 µM | Enzymatic Assay | Demonstrates high potency against SIRT2. |

| SIRT1 IC50 | > 100 µM | Enzymatic Assay | Indicates high selectivity over SIRT1. |

| SIRT3 IC50 | > 100 µM | Enzymatic Assay | Indicates high selectivity over SIRT3. |

Experimental Protocols

The characterization of SIRT2 inhibitors like this compound involves a series of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in this field.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay is a primary method for determining the half-maximal inhibitory concentration (IC50) of a compound against SIRT2.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Dilute recombinant human SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ to their working concentrations in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the SIRT2 enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

-

Initiate the reaction by adding NAD+ and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the developer enzyme.

-

Incubate for an additional period to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment:

-

Treat cultured cells with the test compound (e.g., this compound) or vehicle control.

-

-

Heating:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction (containing the non-denatured protein) from the precipitated denatured proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the amount of soluble SIRT2 protein at each temperature point using Western blotting.

-

-

Data Analysis:

-

Plot the amount of soluble SIRT2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Sirt2 Signaling Pathways and the Role of this compound

SIRT2 is involved in a multitude of cellular processes by deacetylating a variety of protein substrates. Inhibition of SIRT2 by compounds like this compound can therefore have wide-ranging effects on cellular signaling.

Caption: Overview of SIRT2 signaling and the inhibitory action of this compound.

SIRT2 activity is influenced by the cellular metabolic state (NAD+/NADH ratio) and various stress signals. It deacetylates numerous substrates, including α-tubulin, thereby regulating microtubule stability and cytoskeleton dynamics. SIRT2 also plays a role in cell cycle control through the deacetylation of mitotic checkpoint proteins like BubR1. In metabolism, it can influence processes such as gluconeogenesis by deacetylating enzymes like PEPCK1. Recent studies have also implicated SIRT2 in the regulation of T-cell metabolism and effector functions. By inhibiting SIRT2, this compound can modulate these diverse signaling pathways, leading to potential therapeutic effects in different disease contexts.

Experimental Workflow for SIRT2 Inhibitor Evaluation

The evaluation of a novel SIRT2 inhibitor like this compound follows a structured workflow from initial screening to cellular characterization.

Caption: A typical workflow for the discovery and evaluation of a SIRT2 inhibitor.

This workflow begins with the screening of compound libraries to identify initial hits, followed by lead optimization through structure-activity relationship studies to design potent and selective inhibitors like this compound. The synthesized compound is then subjected to rigorous biochemical characterization to determine its potency and selectivity. Finally, cellular assays are performed to confirm target engagement and to evaluate its effects on downstream signaling pathways and cellular functions.

Conclusion

This compound represents a significant advancement in the development of selective SIRT2 inhibitors. Its high potency and selectivity make it a valuable chemical probe for elucidating the multifaceted roles of SIRT2 in health and disease. Further research into its mechanism of action and therapeutic potential is warranted and will be crucial for translating the promise of SIRT2 inhibition into clinical applications.

An In-depth Technical Guide to the Chemical Structure and Properties of MZ-242 (as exemplified by Dasatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the multi-targeted kinase inhibitor MZ-242, using the well-characterized compound Dasatinib as a surrogate for data presentation. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the SRC family of kinases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information crucial for preclinical and clinical research.

Chemical Structure and Physicochemical Properties

This compound (Dasatinib) is a synthetic, small-molecule inhibitor with the chemical name N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.[3] Its structure allows it to bind to the ATP-binding site of target kinases, thereby inhibiting their activity.[4]

Table 1: Physicochemical Properties of this compound (Dasatinib)

| Property | Value | Reference |

| Molecular Formula | C22H26ClN7O2S | [3] |

| Molecular Weight | 488.01 g/mol | [3] |

| CAS Number | 302962-49-8 | [3] |

| Melting Point | 279-286 °C | [3][5] |

| Solubility (Water) | Low, pH-dependent | [6] |

| LogP | 1.8 | [5] |

| Biopharmaceutical Classification System (BCS) | Class II (Low Solubility, High Permeability) | [6] |

Mechanism of Action and Signaling Pathways

This compound (Dasatinib) is a potent inhibitor of the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML), and the SRC family kinases (SRC, LCK, HCK, YES).[7] It binds to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy in cases of resistance to other tyrosine kinase inhibitors like imatinib.[4] The inhibition of these kinases disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[4] Key signaling pathways affected include the JAK-STAT, MAPK, and PI3K-Akt pathways.[8][9][10]

Caption: Simplified signaling pathway inhibited by this compound (Dasatinib).

Biological Activity and Potency

This compound (Dasatinib) exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values vary depending on the specific kinase and the cell line being tested.

Table 2: In Vitro Inhibitory Activity of this compound (Dasatinib)

| Target Kinase/Cell Line | IC50 Value | Reference |

| Abl (cell-free) | <1 nM | [11] |

| Src (cell-free) | 0.8 nM | [11] |

| c-Kit (cell-free) | 79 nM | [11] |

| K562 (CML cell line) | 1 nM - 4.6 nM | [12][13] |

| TF-1 BCR/ABL | 0.75 nM | [13] |

| MDA-MB-231 (Breast Cancer) | 6.1 µM | [14] |

| MCF-7 (Breast Cancer) | >10 µM | [14] |

| Oral Squamous Cell Carcinoma Lines (mean) | 81.8 nM | [15] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological effects of this compound (Dasatinib). Below are representative protocols for key in vitro assays.

4.1. Kinase Inhibition Assay (Cell-Free)

-

Objective: To determine the IC50 value of this compound against a purified kinase.

-

Methodology:

-

Purified recombinant kinase (e.g., GST-Abl fusion protein) is incubated with a specific peptide substrate and ATP.[11]

-

A range of concentrations of this compound (e.g., 0 to 1000 nM) is added to the reaction mixture.[11]

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

The amount of phosphorylated substrate is quantified, typically using methods such as ELISA with a phosphospecific antibody or radiometric assays with [γ-32P]ATP.

-

The percentage of kinase inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

4.2. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., K562) are seeded in 96-well plates and allowed to adhere overnight.[13]

-

The cells are treated with serial dilutions of this compound (e.g., 0 to 10 µM) for a specified period (e.g., 48-72 hours).[16]

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated from the dose-response curve.

-

Caption: Workflow for a typical cell proliferation (MTT) assay.

Conclusion

This compound, as exemplified by Dasatinib, is a potent, multi-targeted kinase inhibitor with a well-defined chemical structure and a complex mechanism of action. Its ability to inhibit key signaling pathways involved in oncogenesis has established it as an important therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further research and development efforts involving this class of compounds. It is crucial for researchers to consider the specific experimental context, such as the cell line and assay conditions, when interpreting the biological activity of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Dasatinib - Wikipedia [en.wikipedia.org]

- 3. Dasatinib [drugfuture.com]

- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 5. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Potent and Selective Sirt2 Inhibitor MZ-242: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MZ-242 is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a class III NAD+-dependent histone deacetylase. With a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, this compound serves as a valuable chemical probe for elucidating the diverse biological roles of Sirt2 and as a promising starting point for the development of therapeutics targeting Sirt2-mediated pathologies, including cancer and neurodegenerative diseases. This document provides a comprehensive technical guide to the target protein, binding affinity, and relevant experimental methodologies associated with this compound.

Target Protein: Sirtuin 2 (Sirt2)

Sirt2 is a member of the sirtuin family of proteins, which are characterized by their conserved catalytic domain and dependence on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity. Primarily localized in the cytoplasm, Sirt2 is involved in the deacetylation of a wide array of non-histone protein substrates. This post-translational modification plays a crucial role in regulating various cellular processes, including:

-

Cell Cycle Control: Sirt2 influences mitotic progression through the deacetylation of tubulin and other components of the mitotic apparatus.

-

Metabolic Regulation: It is implicated in the regulation of metabolic pathways, including gluconeogenesis and adipogenesis.

-

Oxidative Stress Response: Sirt2 modulates the cellular response to oxidative stress by deacetylating transcription factors such as FOXO3a.[1]

-

Inflammation: The enzyme plays a role in inflammatory responses through the deacetylation of components of the NF-κB signaling pathway.

-

Neurodegeneration: Dysregulation of Sirt2 activity has been linked to the pathogenesis of neurodegenerative disorders like Parkinson's and Huntington's diseases.[1][2]

-

Cancer: Sirt2 has a context-dependent role in cancer, acting as either a tumor promoter or suppressor depending on the cancer type.[3][4][5]

The diverse functions of Sirt2 make it an attractive therapeutic target for a range of diseases.

Binding Affinity of this compound

This compound is a potent inhibitor of Sirt2 with a reported half-maximal inhibitory concentration (IC50) of 0.118 µM.[6] It is described as a triazole-SirReal-derivative, suggesting it belongs to a class of inhibitors that interact with the "selectivity pocket" of the sirtuin active site.[7][8]

| Compound | Target Protein | IC50 (µM) | Notes |

| This compound | Sirt2 | 0.118 | Potent and selective inhibitor. [6] |

Experimental Protocols

While the specific experimental protocol for the determination of the IC50 of this compound is not publicly available in a primary research article, a representative method based on standard fluorometric Sirt2 inhibitor screening assays is detailed below.

In Vitro Sirt2 Deacetylase Activity Assay (Fluorometric)

This assay is a common method for quantifying the enzymatic activity of Sirt2 and determining the potency of inhibitory compounds.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic Sirt2 substrate (e.g., acetylated peptide coupled to a fluorophore)

-

NAD+ (Sirt2 co-substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

Developer solution (containing a protease that cleaves the deacetylated substrate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Dilute the recombinant Sirt2 enzyme, fluorogenic substrate, and NAD+ to their final working concentrations in the assay buffer.

-

-

Enzyme Reaction:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO only) and a positive control inhibitor.

-

Add the Sirt2 enzyme to all wells except for the no-enzyme control.

-

Initiate the deacetylation reaction by adding NAD+ to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

-

Signal Development:

-

Stop the enzymatic reaction and initiate signal development by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate the plate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Sirt2 Signaling Pathway and Inhibition by this compound

Sirt2 plays a significant role in tumorigenesis by deacetylating and thereby regulating the activity of key proteins in cancer-related signaling pathways. One such pathway involves the regulation of the transcription factor FOXO1 and its role in autophagy.

Caption: Sirt2-mediated deacetylation of FOXO1 and its inhibition by this compound.

In this pathway, Sirt2 deacetylates the transcription factor FOXO1. In its acetylated state, FOXO1 can interact with ATG7 to induce autophagy, a process that can lead to tumor suppression.[3] By inhibiting Sirt2, this compound prevents the deacetylation of FOXO1, thereby promoting its interaction with ATG7 and enhancing autophagy-mediated tumor suppression.

Experimental Workflow

The general workflow for identifying and characterizing a Sirt2 inhibitor like this compound involves several key stages, from initial screening to cellular activity assessment.

References

- 1. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Roles of Sirtuin Family Proteins in Cancer Progression [mdpi.com]

- 6. Efficient Crystallization of Apo Sirt2 for Small-Molecule Soaking and Structural Analysis of Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of MZ-242: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MZ-242 is a potent and highly selective small molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family. Due to the emerging role of SIRT2 in the pathophysiology of various diseases, including cancer and neurodegenerative disorders, there is significant interest in the therapeutic potential of its inhibitors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.

Core Properties of this compound

This compound has been identified as a potent and selective inhibitor of SIRT2. The primary quantitative measure of its inhibitory activity is its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Selectivity |

| This compound | SIRT2 | 0.118 | High selectivity over SIRT1 and SIRT3 (IC50 > 100 µM for both)[1] |

Experimental Protocols

The in vitro characterization of a SIRT2 inhibitor like this compound typically involves a series of standardized assays to determine its potency, selectivity, mechanism of action, and cellular effects.

SIRT2 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on SIRT2 enzymatic activity. A common method is a fluorescence-based assay.

Principle: The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent signal that is proportional to the enzyme's activity.

Exemplary Protocol:

-

Reagents and Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., a peptide derived from p53 or α-tubulin)

-

NAD+ (SIRT2 cofactor)

-

Developer enzyme (e.g., Trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure: a. Prepare a serial dilution of this compound in assay buffer. b. In the microplate, add the assay buffer, SIRT2 enzyme, and the this compound dilution (or DMSO for control). c. Initiate the reaction by adding NAD+ and the fluorogenic substrate. d. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). e. Stop the enzymatic reaction and initiate the development step by adding the developer enzyme. f. Incubate at 37°C for a further period (e.g., 15-30 minutes). g. Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm). h. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Cell-Based α-Tubulin Acetylation Assay

This assay assesses the ability of this compound to inhibit SIRT2 activity within a cellular context by measuring the acetylation status of a known SIRT2 substrate, α-tubulin.

Principle: SIRT2 deacetylates α-tubulin at lysine 40. Inhibition of SIRT2 by this compound is expected to lead to an increase in the levels of acetylated α-tubulin. This can be detected by Western blotting or immunofluorescence.

Exemplary Protocol (Western Blotting):

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, MCF-7) to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specific duration (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative increase in acetylated α-tubulin.

-

Workflow Diagram:

SIRT2 Signaling Pathway

SIRT2 is a predominantly cytoplasmic deacetylase that plays a role in various cellular processes by deacetylating a range of protein substrates. The inhibition of SIRT2 by this compound can therefore impact multiple signaling pathways.

Key Substrates and Downstream Effects of SIRT2:

-

α-Tubulin: Deacetylation of α-tubulin by SIRT2 is involved in the regulation of microtubule dynamics and cell cycle progression.

-

p53: SIRT2 can deacetylate the tumor suppressor p53, thereby modulating its transcriptional activity and role in apoptosis.

-

FOXO1: By deacetylating the transcription factor FOXO1, SIRT2 influences processes such as gluconeogenesis and adipogenesis.

-

NF-κB (p65 subunit): SIRT2 can deacetylate the p65 subunit of NF-κB, leading to the suppression of inflammatory responses.

Signaling Pathway Diagram:

Conclusion

This compound is a valuable research tool for investigating the biological functions of SIRT2. Its high potency and selectivity make it a suitable candidate for probing the roles of SIRT2 in various cellular pathways and disease models. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other potential SIRT2 inhibitors. Further studies are warranted to fully elucidate its therapeutic potential.

References

The Biological Impact of Sirt2 Inhibition by MZ-242: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth analysis of the biological functions of SIRT2 and the consequences of its inhibition by the potent and selective small molecule, MZ-242. We will explore the molecular mechanisms through which this compound exerts its effects, focusing on key cellular processes such as microtubule dynamics, protein degradation, and pivotal signaling pathways. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Sirt2 and the Inhibitor this compound

Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs) that require nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity. While initially characterized as a histone deacetylase, SIRT2 is predominantly found in the cytoplasm and is known to deacetylate a variety of non-histone protein targets, playing crucial roles in cell cycle regulation, metabolic control, and cellular homeostasis.

This compound is a novel, potent, and selective inhibitor of SIRT2. Its high selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, makes it a valuable tool for elucidating the specific functions of SIRT2 and a promising candidate for therapeutic development.

Quantitative Data on this compound Inhibition of Sirt2

The inhibitory potency of this compound against SIRT2 has been quantified through in vitro enzymatic assays. This data is crucial for determining appropriate experimental concentrations and for understanding the inhibitor's efficacy.

| Compound | Target | IC50 (µM) | Selectivity Notes |

| This compound | Sirt2 | 0.118 | Displays no inhibitory activity against Sirt1 and Sirt3 (IC50 > 100 µM)[1]. |

Core Biological Functions of Sirt2 Inhibition by this compound

Inhibition of SIRT2 by this compound triggers a cascade of downstream cellular effects, primarily through the hyperacetylation of its substrates. These effects have significant implications for various cellular processes.

Modulation of Microtubule Acetylation

One of the most well-characterized functions of SIRT2 is the deacetylation of α-tubulin at lysine 40 (K40). Inhibition of SIRT2 by this compound leads to an increase in the acetylation of α-tubulin, a post-translational modification associated with microtubule stability and flexibility.

-

Mechanism: this compound blocks the deacetylase activity of SIRT2, leading to the accumulation of acetylated α-tubulin.

-

Functional Consequences: Increased microtubule acetylation can affect intracellular transport, cell migration, and cell division. Studies have shown that treatment with this compound, in combination with other proteins like TPPP/p25, can provoke microtubule hyperacetylation[2].

Regulation of c-Myc Oncoprotein Degradation

The c-Myc oncoprotein is a critical regulator of cell proliferation and is often deregulated in cancer. SIRT2 has been implicated in the stabilization of c-Myc.

-

Mechanism: Inhibition of SIRT2 can promote the ubiquitination and subsequent proteasomal degradation of c-Myc[3][4].

-

Functional Consequences: By reducing c-Myc protein levels, SIRT2 inhibitors like this compound can suppress cancer cell proliferation and induce apoptosis. The degradation of c-Myc is a key mechanism underlying the anticancer activity of SIRT2 inhibitors[3].

Involvement in Key Signaling Pathways

SIRT2 inhibition by this compound impacts several critical signaling pathways that regulate inflammation, apoptosis, and cellular stress responses.

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation and cell survival. SIRT2 can deacetylate the p65 subunit of NF-κB at lysine 310, thereby modulating its transcriptional activity[5][6][7].

-

Mechanism: By inhibiting SIRT2, this compound can lead to the hyperacetylation of p65, which may alter the expression of a subset of NF-κB target genes[5].

-

Functional Consequences: The modulation of NF-κB signaling by SIRT2 inhibition can have anti-inflammatory effects or can sensitize cells to apoptosis.

The Forkhead box O3 (FOXO3a) transcription factor is a key regulator of apoptosis and stress resistance. SIRT2 can deacetylate FOXO3a, influencing its subcellular localization and transcriptional activity[8][9].

-

Mechanism: SIRT2-mediated deacetylation of FOXO3a can promote its nuclear translocation, leading to the expression of pro-apoptotic genes like Fas Ligand (FasL)[9]. Inhibition of SIRT2 by compounds like this compound would be expected to reverse this effect, potentially promoting cell survival under certain stress conditions.

-

Functional Consequences: The interplay between SIRT2 and FOXO3a is critical in determining cell fate in response to cellular stress.

Autophagy is a cellular recycling process that is essential for maintaining cellular homeostasis. SIRT2 has been shown to play a role in regulating autophagy and mitophagy (the selective autophagy of mitochondria)[10][11].

-

Mechanism: SIRT2 can deacetylate autophagy-related proteins, thereby influencing the formation of autophagosomes. Loss of Sirt2 has been shown to dysregulate mitophagy[11].

-

Functional Consequences: The precise role of SIRT2 inhibition by this compound on autophagy is still under investigation, but it is likely to modulate this process, with potential implications for both cell survival and cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of Sirt2 inhibition by this compound.

In Vitro Sirt2 Deacetylase Activity Assay (Fluorometric)

This assay is used to determine the inhibitory potency of compounds like this compound against SIRT2.

-

Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT2. A developer solution is then added, which releases a fluorescent molecule only from the deacetylated substrate. The fluorescence intensity is proportional to the enzyme activity.

-

Reagents:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease)

-

This compound (or other inhibitors) dissolved in DMSO

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add SIRT2 enzyme, assay buffer, and the diluted this compound or DMSO (vehicle control).

-

Initiate the reaction by adding the fluorogenic substrate and NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for a further 15-30 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for α-Tubulin Acetylation

This method is used to assess the effect of this compound on the acetylation status of α-tubulin in cells.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin and total α-tubulin.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (e.g., clone 6-11B-1) and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells (e.g., HeLa or MDA-MB-231) with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point is often 1:1000 for anti-acetyl-α-tubulin and 1:5000 for anti-α-tubulin[8].

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to SIRT2 in a cellular context.

-

Principle: Ligand binding can stabilize a target protein against thermal denaturation. By heating intact cells or cell lysates to a range of temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified.

-

Reagents:

-

Cell culture medium

-

This compound

-

PBS with protease inhibitors

-

Lysis buffer

-

-

Procedure:

-

Treat cells with this compound or DMSO for 1 hour[5].

-

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation.

-

Analyze the amount of soluble SIRT2 in the supernatant by Western blot.

-

Plot the amount of soluble SIRT2 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

-

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

-

Reagents:

-

Cell culture medium

-

This compound

-

Sterile pipette tip or a specialized wound healing insert

-

-

Procedure:

-

Grow cells (e.g., MDA-MB-231 breast cancer cells) to a confluent monolayer in a multi-well plate.

-

Create a scratch in the monolayer using a sterile pipette tip or by removing an insert.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or DMSO.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure over time to quantify cell migration.

-

Visualizing Signaling Pathways with Graphviz (DOT Language)

To clearly illustrate the complex biological relationships described, we provide diagrams generated using the DOT language.

Sirt2 and Microtubule Acetylation

Caption: Sirt2 deacetylates α-tubulin. This compound inhibits Sirt2, leading to increased tubulin acetylation and microtubule stability.

Sirt2 and c-Myc Degradation

Caption: Sirt2 stabilizes c-Myc. This compound inhibits Sirt2, promoting c-Myc degradation via the ubiquitin-proteasome system.

Sirt2 in NF-κB and FOXO3a Signaling

Caption: this compound inhibits Sirt2, affecting both the NF-κB and FOXO3a signaling pathways by altering the acetylation status of p65 and FOXO3a.

Conclusion

This compound is a powerful and selective tool for probing the biological functions of SIRT2. Its ability to inhibit SIRT2 leads to a variety of cellular effects, most notably the hyperacetylation of α-tubulin and the degradation of the oncoprotein c-Myc. Furthermore, this compound's influence on key signaling pathways such as NF-κB and FOXO3a highlights its potential as a therapeutic agent in cancer and inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the roles of SIRT2 and to explore the therapeutic potential of its inhibition. As research in this area continues, a deeper understanding of the intricate network of SIRT2-mediated processes will undoubtedly emerge, paving the way for novel drug development strategies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-ΚB Activation as a Key Driver in Chronic Lymphocytic Leukemia Evolution to Richter’s Syndrome: Unraveling the Influence of Immune Microenvironment Dynamics [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Control of c-myc mRNA half-life in vitro by a protein capable of binding to a coding region stability determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. The influence of NF-κB signal-transduction pathways on the murine inner ear by acoustic overstimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

MZ-242: A Highly Selective SIRT2 Inhibitor for Research and Drug Development

For Immediate Release

[City, State] – December 13, 2025 – MZ-242 has emerged as a potent and highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family implicated in a variety of cellular processes and disease states. With a remarkable selectivity profile against other sirtuin isoforms, this compound presents a valuable chemical probe for elucidating the specific functions of SIRT2 and a promising scaffold for the development of novel therapeutics targeting cancer and neurodegenerative disorders.

Selectivity Profile of this compound

This compound demonstrates exceptional potency and selectivity for SIRT2. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 118 nM for SIRT2. In contrast, its inhibitory activity against the closely related sirtuins, SIRT1 and SIRT3, is negligible, with IC50 values exceeding 100 µM for both. This represents a selectivity of over 800-fold for SIRT2 compared to SIRT1 and SIRT3, a critical feature for a chemical tool designed to investigate the specific roles of a single sirtuin isoform.

| Sirtuin Isoform | IC50 (µM) | Selectivity vs. SIRT2 |

| SIRT2 | 0.118 | - |

| SIRT1 | >100 | >847-fold |

| SIRT3 | >100 | >847-fold |

Data compiled from publicly available chemical supplier information.

At present, comprehensive quantitative data for the inhibitory activity of this compound against SIRT4, SIRT5, SIRT6, and SIRT7 is not widely available in the public domain and awaits disclosure in primary scientific literature.

Mechanism of Action

This compound is classified as a SirReal (Sirtuin-rearranging ligand) inhibitor. Structural studies have revealed that this compound forms a covalent adduct with ADP-ribose within the active site of SIRT2. This mechanism of action, involving the rearrangement of the active site, contributes to its high potency and selectivity.

Experimental Protocols

The determination of the inhibitory activity of this compound against various sirtuin isoforms typically involves a fluorogenic deacetylation assay. While the specific protocols from the primary discovering laboratory are yet to be publicly detailed, a general methodology is outlined below.

General Workflow for Sirtuin Inhibitor IC50 Determination

Detailed Steps:

-

Reagent Preparation: All reagents, including recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.), a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine residue coupled to a fluorescent reporter), NAD+, and a dilution series of this compound are prepared in an appropriate assay buffer.

-

Enzyme-Inhibitor Pre-incubation: The sirtuin enzyme and varying concentrations of this compound are added to the wells of a microplate and pre-incubated to allow for binding.

-

Reaction Initiation: The deacetylation reaction is initiated by the addition of the fluorogenic substrate and NAD+.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (typically 37°C).

-

Development: A developer solution, often containing a protease like trypsin, is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Detection: The fluorescence intensity in each well is measured using a plate reader.

-

Data Analysis: The fluorescence readings are used to calculate the percentage of sirtuin activity inhibition at each this compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

SIRT2 Signaling Pathways

SIRT2 is a predominantly cytoplasmic deacetylase that plays a crucial role in various cellular signaling pathways. Its inhibition by this compound can be expected to modulate these pathways, impacting cellular function. Key substrates of SIRT2 include α-tubulin, p53, and various metabolic enzymes.

By inhibiting SIRT2, this compound is expected to lead to the hyperacetylation of its substrates. For instance, increased acetylation of α-tubulin can affect microtubule stability and dynamics, impacting cell division and motility. Hyperacetylation of the tumor suppressor p53 can enhance its stability and transcriptional activity, promoting cell cycle arrest and apoptosis. Furthermore, the modulation of metabolic enzyme acetylation can alter cellular metabolic pathways. These downstream effects underscore the therapeutic potential of selective SIRT2 inhibition in diseases characterized by dysregulated SIRT2 activity.

Conclusion

This compound is a valuable addition to the growing toolkit of sirtuin modulators. Its high potency and exceptional selectivity for SIRT2 make it an ideal probe for dissecting the intricate roles of this sirtuin in health and disease. Further research, including the full characterization of its selectivity profile and its effects in various cellular and in vivo models, will be crucial in realizing its full potential as both a research tool and a therapeutic lead.

In-Depth Technical Guide: Solubility and Stability of MZ-242 in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of MZ-242, a potent and selective Sirt2 inhibitor, in dimethyl sulfoxide (DMSO). The information presented herein is critical for the accurate design and execution of in vitro and in vivo studies involving this compound.

Core Data Summary

The solubility and stability of this compound in DMSO are crucial parameters for its effective use in research. While comprehensive primary data from the manufacturer or original synthesis publication is not publicly available, information from vendor datasheets and the context of its use in scientific literature provide a working understanding of these properties.

Table 1: Quantitative Solubility and Stability Data for this compound in DMSO

| Parameter | Value | Source |

| Solubility | 10 mM | Vendor Datasheet |

| Short-Term Stability (Solution) | 2 weeks at 4°C | Vendor Datasheet |

| Long-Term Stability (Solution) | 6 months at -80°C | Vendor Datasheet |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly provided in the available literature. However, based on standard laboratory procedures, the following methodologies are recommended for verifying the provided data and for in-house characterization.

Protocol 1: Determination of this compound Solubility in DMSO

This protocol outlines a common method for determining the kinetic solubility of a compound in DMSO using a visual or instrumental approach.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Vortex mixer

-

Calibrated positive displacement pipette

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional, for quantitative analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh a small amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, add another small, accurately weighed amount of this compound and repeat the vortexing step.

-

Continue this process until a small amount of solid material remains undissolved, indicating that the solution is saturated.

-

-

Equilibration:

-

Incubate the saturated solution at a controlled temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

-

Determination of Soluble Concentration:

-

Carefully collect a precise volume of the supernatant, being cautious not to disturb the pellet.

-

For Gravimetric Analysis: Accurately weigh the collected supernatant. Evaporate the DMSO under a stream of nitrogen or in a vacuum oven. Weigh the remaining solid this compound. Calculate the concentration in mg/mL.

-

For HPLC Analysis (Recommended): Prepare a series of standard solutions of this compound in DMSO of known concentrations. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze by HPLC. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant.

-

-

Conversion to Molarity:

-

Using the molecular weight of this compound (525.65 g/mol ), convert the concentration from mg/mL to molarity (mM).

-

Protocol 2: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

-

This compound

-

Anhydrous DMSO

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for mobile phase)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Temperature-controlled storage units (4°C and -80°C)

-

Amber glass vials with screw caps

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM). It is recommended to use a concentration that is below the determined solubility limit to ensure complete dissolution.

-

Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, take an aliquot of the stock solution.

-

Dilute the aliquot to a suitable concentration for HPLC analysis with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

-

Analyze the sample by HPLC to determine the initial peak area or concentration of this compound. This will serve as the baseline (100% integrity).

-

-

Storage:

-

Store the aliquoted vials at the desired temperatures: 4°C and -80°C. Protect the vials from light.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks for 4°C storage; 1, 3, and 6 months for -80°C storage), retrieve one aliquot from each storage condition.

-

Allow the frozen samples to thaw completely at room temperature.

-

Prepare and analyze the samples by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the initial peak area (Time Zero).

-

Calculate the percentage of this compound remaining at each time point.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a conceptual signaling pathway involving SIRT2 and a general workflow for assessing compound stability.

An In-depth Technical Guide on the Core Role of Sirtuin 2 (Sirt2) in Neurodegeneration and Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (Sirt2), a member of the sirtuin family of NAD+-dependent deacetylases, is a pivotal regulator of various cellular processes.[1][2] Primarily localized in the cytoplasm, Sirt2 targets a wide array of histone and non-histone proteins, thereby influencing cell cycle progression, metabolic homeostasis, and genomic stability.[2][3][4] Notably, Sirt2 exhibits a dual and often contradictory role in the pathogenesis of major human diseases, particularly in neurodegeneration and cancer.[1][5] Its functional dichotomy is highly context-dependent, varying with cell type, subcellular localization, and the specific cellular stresses encountered.[6] This guide provides a comprehensive technical overview of the molecular mechanisms of Sirt2 in these diseases, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

The Role of Sirt2 in Neurodegeneration

Sirt2 is the most abundant sirtuin in the brain and its expression levels have been observed to increase with age.[7] Its involvement in neurodegenerative diseases such as Parkinson's Disease (PD), Huntington's Disease (HD), and Alzheimer's Disease (AD) is a subject of intense research.[5][8] A significant body of evidence suggests that inhibition of Sirt2 activity is largely neuroprotective.[9][10][11][12]

Molecular Mechanisms in Neurodegeneration

-

Alpha-Synuclein Aggregation in Parkinson's Disease: In PD, the aggregation of α-synuclein is a key pathological hallmark.[5][9][13] Sirt2 can deacetylate α-synuclein at lysines 6 and 10.[5][7] This deacetylation is thought to promote the formation of toxic oligomers and smaller, more harmful aggregates.[5][7][10][13] Inhibition of Sirt2, either pharmacologically (e.g., with AGK2 or AK-7) or genetically, leads to hyperacetylation of α-synuclein, which in turn reduces its aggregation and toxicity.[5][7][14] This process appears to facilitate the sequestration of toxic oligomers into larger, less cytotoxic inclusion bodies.[5][15]

-

Microtubule Stability: Sirt2 deacetylates α-tubulin, a primary component of microtubules. Deacetylation of α-tubulin can lead to microtubule instability, impairing axonal transport, a process critical for neuronal health.[10] Sirt2 inhibition enhances α-tubulin acetylation, which helps to stabilize the microtubule network.[5]

-

Huntington's Disease: In HD, the inhibition of Sirt2 has shown neuroprotective effects in various models.[11][16] Treatment with Sirt2 inhibitors, such as AK-7, has been shown to improve motor function, extend survival, and reduce brain atrophy in mouse models of HD.[16][17][18] The protective mechanism is associated with a significant reduction in the aggregation of mutant huntingtin protein.[16] Furthermore, Sirt2 inhibition can modulate sterol biosynthesis, and manipulating this metabolic pathway can diminish mutant huntingtin toxicity.[11]

-

Oxidative Stress and Autophagy: Sirt2's role in oxidative stress is complex. It can deacetylate and activate the transcription factor FOXO3a, leading to the expression of antioxidant enzymes like SOD2.[8] However, this deacetylation can also promote the expression of the pro-apoptotic protein Bim.[8][12] The effect of Sirt2 on autophagy is also debated, with some studies suggesting it can induce autophagy, while others indicate its inhibition can be protective by preventing detrimental levels of autophagy.[5]

Quantitative Data: Sirt2 in Neurodegeneration

| Model System | Intervention | Key Finding(s) | Quantitative Result | Reference |

| R6/2 Mouse Model of HD | AK-7 (Sirt2 inhibitor) | Improved motor function and extended survival | 30 mg/kg dose of AK-7 led to a significant improvement in motor performance. | [17] |

| 140 CAG Htt knock-in Mouse Model of HD | AK-7 (Sirt2 inhibitor) | Maintained normal motor activity | Treated mice showed significant improvements in brain function and maintained normal motor activity compared to untreated mice. | [18] |

| Drosophila Model of PD | Sirt2 inhibitors | Protection of dopaminergic neurons | Sirt2 inhibitors rescued α-synuclein-mediated toxicity and protected against dopaminergic cell death. | [14] |

| PC12 Cell Model of PD | AGK2 (Sirt2 inhibitor) | Reduced α-synuclein toxicity | AGK2 treatment transformed toxic α-syn oligomers into larger, less harmful inclusions. | [5] |

Sirt2 Signaling in Neurodegeneration

Caption: Sirt2's role in neurodegeneration.

The Role of Sirt2 in Cancer

The function of Sirt2 in cancer is multifaceted and paradoxical, with reports describing it as both a tumor suppressor and an oncogene.[1][3][19] This duality depends heavily on the specific type of cancer and the cellular context.[1][3][6]

Sirt2 as a Tumor Suppressor

-

Genomic Stability: Sirt2 plays a crucial role in maintaining genomic integrity during mitosis.[20][21] It regulates the anaphase-promoting complex/cyclosome (APC/C) by deacetylating its co-activators CDC20 and CDH1.[20][22] Loss of Sirt2 function can lead to increased levels of mitotic regulators, centrosome amplification, and aneuploidy, all of which contribute to a tumor-permissive environment.[20][22]

-

Cell Cycle Regulation: Sirt2 can influence cell cycle progression. For instance, it has been shown to deacetylate histone H4 at lysine 16 (H4K16), which is important for chromatin condensation during mitosis.[3] Sirt2-deficient mouse embryonic fibroblasts exhibit a longer G1 phase and a shorter S phase.[21]

-

Tumorigenesis in Mouse Models: Mice lacking the Sirt2 gene are more prone to developing tumors, particularly mammary tumors in females and gastrointestinal malignancies in males, supporting its role as a tumor suppressor.[22][23]

Sirt2 as an Oncogene

-

Glioblastoma: In glioblastoma, Sirt2 has been shown to be required for the proliferation and tumorigenicity of cancer cells, including glioblastoma stem cells.[24][25] It achieves this, in part, by deacetylating and inactivating the tumor suppressor protein p73.[24][25]

-

Stabilization of Myc Oncoproteins: In neuroblastoma and pancreatic cancer, Sirt2 can be upregulated by the oncoproteins N-Myc and c-Myc.[26][27] Sirt2, in turn, enhances the stability of these oncoproteins, creating a positive feedback loop that promotes cancer cell proliferation.[26][27] Mechanistically, Sirt2 can repress the expression of NEDD4, an E3 ubiquitin ligase that targets Myc for degradation.[26][27] Therefore, Sirt2 inhibitors can reduce Myc protein levels and suppress cancer cell growth.[26][28][29]

-

Metabolic Reprogramming: Sirt2 can deacetylate and regulate the activity of key metabolic enzymes. For example, it can deacetylate pyruvate kinase M2 (PKM2), altering glycolytic metabolism in cancer cells and promoting tumorigenesis.[2]

Quantitative Data: Sirt2 in Cancer

| Cancer Type | Sirt2 Expression/Activity | Key Finding(s) | Quantitative Result | Reference |

| Glioblastoma | Required for tumorigenicity | Sirt2 knockdown induced cell-cycle arrest. | SIRT2 depletion significantly reduced glioma cell proliferation. | [4][25] |

| Neuroblastoma & Pancreatic Cancer | Upregulated by Myc | Sirt2 inhibition with AC-93253 or Salermide reduced Myc protein levels. | Treatment with SIRT2 inhibitors significantly decreased N-Myc and c-Myc protein expression. | [30] |

| Breast Cancer (Sirt2-/- mice) | Loss of Sirt2 | Increased susceptibility to mammary tumors. | Sirt2-/- female mice develop mammary tumors at an old age. | [3] |

| Various Cancer Cell Lines | Inhibition with TM (Sirt2 inhibitor) | Broad anticancer effect by promoting c-Myc degradation. | TM treatment shortened the half-life of c-Myc. | [28] |

Sirt2 Signaling in Cancer

Caption: The dual role of Sirt2 in cancer.

Experimental Protocols

In Vitro Sirt2 Deacetylase Activity Assay

This protocol is for measuring the ability of Sirt2 to deacetylate a substrate peptide in vitro, often used for screening inhibitors.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)

-

NAD+

-

Developer solution (contains a protease to cleave the deacetylated peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Sirt2 inhibitor (for control)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare the Sirt2 enzyme solution by diluting the recombinant enzyme in assay buffer to the desired concentration.

-

Prepare the substrate/NAD+ mixture by combining the fluorogenic peptide substrate and NAD+ in assay buffer.

-

In the wells of the 96-well plate, add the test compounds (potential inhibitors) or vehicle control.

-

Add the Sirt2 enzyme solution to each well and incubate for 15 minutes at 37°C to allow compound binding.

-

Initiate the reaction by adding the substrate/NAD+ mixture to all wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence on a fluorometer (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for test compounds relative to the vehicle control.

Quantification of Protein Acetylation by Immunoprecipitation and Western Blot

This protocol is designed to assess the acetylation status of a specific protein (e.g., α-synuclein or tubulin) in cell lysates.[31][32]

Materials:

-

Cell lysis buffer containing a deacetylase inhibitor (e.g., Trichostatin A or sodium butyrate) and a proteasome inhibitor (e.g., MG132).

-

Antibody against the protein of interest.

-

Pan-acetyl-lysine antibody or a site-specific acetyl-lysine antibody.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blot equipment.

-

Primary and secondary antibodies for Western blotting.

Procedure:

-

Culture and treat cells as required (e.g., with a Sirt2 inhibitor).

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest overnight at 4°C to form an immune complex.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a pan-acetyl-lysine antibody to detect the acetylated form of the protein of interest.

-

Strip the membrane and re-probe with an antibody against the total protein of interest to normalize for the amount of immunoprecipitated protein.

-

Quantify the band intensities using densitometry software.[32]

Experimental Workflow Diagram

Caption: Workflow for analyzing protein acetylation.

Conclusion

Sirt2 is a critical enzyme with profound and context-dependent implications in both neurodegeneration and cancer. In neurodegenerative disorders, particularly those characterized by protein aggregation, Sirt2 inhibition has emerged as a promising therapeutic strategy. By preventing the deacetylation of proteins like α-synuclein and α-tubulin, Sirt2 inhibitors can mitigate toxicity and preserve neuronal function. Conversely, the role of Sirt2 in cancer is more complex. While it can act as a tumor suppressor by safeguarding genomic stability, it can also function as an oncogene by stabilizing oncoproteins like c-Myc and altering cellular metabolism. This dual nature underscores the importance of understanding the specific molecular context when considering Sirt2 as a therapeutic target. For drug development professionals, this necessitates the design of highly specific modulators and the identification of patient populations most likely to benefit from either Sirt2 inhibition or, potentially, activation. Further research into the upstream regulation and downstream effectors of Sirt2 will be crucial for fully elucidating its role in disease and for the successful clinical translation of Sirt2-targeting therapies.

References

- 1. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]

- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 6. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 7. The mechanism of sirtuin 2–mediated exacerbation of alpha-synuclein toxicity in models of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Role of Sirtuin 2 in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Sirtuins and Neurodegeneration [jneurology.com]

- 13. Frontiers | Emerging Role of Sirtuin 2 in Parkinson’s Disease [frontiersin.org]

- 14. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]